molecular formula C13H14N4O3S B2618011 1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 575497-64-2

1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2618011
CAS No.: 575497-64-2
M. Wt: 306.34
InChI Key: RSNDTENVLJGVEL-UHFFFAOYSA-N
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Description

1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound that contains morpholine, pyridine, and oxadiazole rings

Preparation Methods

The synthesis of 1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

    Morpholine addition: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The morpholine and pyridine rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with other similar compounds such as:

  • 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
  • 1-Morpholino-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

These compounds share structural similarities but differ in the nature of the heterocyclic rings and substituents. The unique combination of morpholine, pyridine, and oxadiazole rings in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-11(17-4-6-19-7-5-17)9-21-13-16-15-12(20-13)10-2-1-3-14-8-10/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDTENVLJGVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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